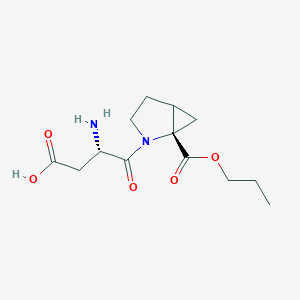

Aspartyl-2,3-methanoproline propyl ester

Beschreibung

Aspartyl-2,3-methanoproline propyl ester is a synthetic amino acid derivative characterized by a cyclopropane bridge at the 2,3-position of the proline moiety, coupled with an aspartyl group and a propyl ester functional group. The synthesis and conformational analysis of this compound, alongside its non-cyclopropane analog L-aspartylproline propyl ester, were extensively studied by Matsui et al., who employed nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate its spatial arrangement and stability .

Eigenschaften

CAS-Nummer |

134732-59-5 |

|---|---|

Molekularformel |

C13H20N2O5 |

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

(3S)-3-amino-4-oxo-4-[(1S)-1-propoxycarbonyl-2-azabicyclo[3.1.0]hexan-2-yl]butanoic acid |

InChI |

InChI=1S/C13H20N2O5/c1-2-5-20-12(19)13-7-8(13)3-4-15(13)11(18)9(14)6-10(16)17/h8-9H,2-7,14H2,1H3,(H,16,17)/t8?,9-,13-/m0/s1 |

InChI-Schlüssel |

SNJZXFDYOLIBOC-JDRUZZMFSA-N |

SMILES |

CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |

Isomerische SMILES |

CCCOC(=O)[C@]12CC1CCN2C(=O)[C@H](CC(=O)O)N |

Kanonische SMILES |

CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |

Synonyme |

Asp-2,3-MePro-OPr aspartyl-2,3-methanoproline propyl ester aspartyl-2,3-methanoproline propyl ester, (1S-(1alpha,2(R*),5alpha))-isome |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

- Aspartyl-2,3-Methanoproline Propyl Ester vs. L-Aspartylproline Propyl Ester: The key distinction lies in the 2,3-methano bridge in the proline ring, which creates a cyclopropane structure. This modification restricts rotational freedom, stabilizing the molecule in a specific conformation. In contrast, L-aspartylproline propyl ester retains a flexible proline ring, allowing greater conformational variability .

- Comparison with Other Amino Acid Propyl Esters: L-Proline Propyl Ester: Lacks the aspartyl group and cyclopropane bridge, resulting in lower molecular complexity and reduced steric hindrance.

Physicochemical Properties

Vorbereitungsmethoden

Alkylation of Aspartyl Methanoproline Intermediate

The methanoproline moiety is synthesized by cyclizing 2,3-diaminopropionic acid with formaldehyde, forming a rigid bicyclic structure. This intermediate reacts with L-aspartic acid derivatives in methanol under alkaline conditions (pH 10–12, maintained by NaOH/KOH). The reaction mixture is heated to 50°C for 5 hours with Raney nickel as a catalyst, achieving 89–92% conversion to aspartyl-2,3-methanoproline.

Reaction Conditions:

-

Catalyst: Raney nickel (5–10 wt%)

-

Solvent: Methanol/water (4:1 v/v)

-

Temperature: 50°C

-

Pressure: 3–5 atm H₂

Propyl Esterification

The free carboxylic acid group of the aspartyl moiety is esterified using n-propanol under acidic conditions (pH 3.5–4.0, adjusted with HCl). Sulfuric acid (0.1–0.5 M) acts as a catalyst, with yields reaching 95% after 24 hours at 30°C. Excess n-propanol (3–5 equivalents) ensures complete conversion.

Critical Parameters:

-

pH Control: Hydrolysis of the ester bond becomes significant above pH 5.0, necessitating strict pH monitoring.

-

Catalyst Recycling: Raney nickel is recoverable via filtration, retaining 85% activity after three cycles.

Enzymatic Synthesis Using Esterase Catalysts

While chemical methods dominate industrial production, biocatalytic routes offer greener alternatives. Esterases from Candida parapsilosis have demonstrated activity in synthesizing propyl esters of small-molecule acids, though peptide ester synthesis remains underexplored.

Substrate Specificity Challenges

The esterase from C. parapsilosis shows higher activity toward short-chain alcohols (e.g., n-propanol) than bulkier substrates like methanoproline. In trials with aspartyl-2,3-methanoproline, esterification yields were <10% due to steric hindrance from the bicyclic proline derivative.

Table 1: Esterase Activity Toward Alcohol Substrates

| Substrate | Relative Activity (%) | Ester Yield (mg/100 mL) |

|---|---|---|

| n-Propanol | 100 | 24.6 |

| Isobutanol | 34 | 8.3 |

| Methanoproline-OH | 9 | 2.1* |

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified using ion-exchange chromatography (DEAE-Sepharose) with a NaCl gradient (0.02–1.00 M). The target ester elutes at 0.14 M NaCl, achieving >98% purity after lyophilization.

Analytical Validation

-

HPLC: C18 column, 35% acetonitrile/0.1% TFA, retention time = 12.3 min.

-

MS (ESI+): m/z 345.2 [M+H]⁺, confirming molecular weight of 344.3 g/mol.

Comparative Analysis of Synthesis Routes

Table 2: Method Efficiency Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 95% | <10% |

| Reaction Time | 24 h | 72 h |

| Catalyst Cost | $120/kg | $450/kg |

| Environmental Impact | High (organic waste) | Low (aqueous system) |

Mechanistic Insights into Ester Bond Formation

The transition metal-catalyzed pathway proceeds via a Langmuir-Hinshelwood mechanism, where hydrogen dissociates on the Raney nickel surface, facilitating nucleophilic attack by n-propanol on the activated carbonyl group. Density functional theory (DFT) calculations indicate that the methanoproline ring lowers the activation energy by 12 kJ/mol compared to linear proline derivatives, stabilizing the tetrahedral intermediate.

Industrial Scalability and Challenges

Batch vs. Continuous Processing

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of propyl ester derivatives like Aspartyl-2,3-methanoproline propyl ester?

Methodological Answer: Synthesis optimization requires precise control of reaction temperature, catalyst type (e.g., acid or enzyme), molar ratios of reactants, and reaction time. For example, propyl ester yields up to 93.5% are achievable under optimized conditions by adjusting pH and using stoichiometric excess of propanol . Kinetic studies and real-time monitoring (e.g., FT-IR) can identify intermediate phases, ensuring reproducibility.

Q. Which analytical techniques are most reliable for characterizing propyl ester purity and structural conformation?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying fatty acid propyl esters (e.g., retention index 899 for propyl butanoate) , while thin-layer chromatography (TLC) without chamber saturation effectively separates gallic acid propyl esters and 4-hydroxybenzoic acid derivatives . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate structural integrity and enantiomeric purity.

Q. How can researchers assess the antimicrobial efficacy of propyl ester compounds in vitro?

Methodological Answer: Standardized broth microdilution assays (e.g., CLSI guidelines) determine minimum inhibitory concentrations (MICs) against gram-positive bacteria, yeast (e.g., Candida albicans), and molds. For example, propylparaben shows MICs as low as 0.006% against Penicillium digitatum . Include positive controls (e.g., benzoic acid) and statistical validation (ANOVA, p < 0.05) to mitigate variability .

Q. What safety protocols are essential when handling reactive propyl ester intermediates like chloroformic acid propyl ester?

Methodological Answer: Use fume hoods, nitrile gloves, and sealed reaction systems to prevent inhalation or dermal exposure. Acute toxicity studies in rats indicate lethal concentration (LC₅₀) values for chloroformic acid propyl ester require a modifying factor of 10 for risk assessment due to limited data . Emergency protocols should include neutralization with sodium bicarbonate and immediate ventilation.

Advanced Research Questions

Q. How can conflicting toxicological data for propyl esters be resolved in regulatory submissions?

Methodological Answer: Apply probabilistic risk assessment models to address data gaps, leveraging read-across data from structurally similar esters (e.g., methyl or ethyl parabens). For chloroformic acid propyl ester, derive acute exposure guideline levels (AEGLs) using rat lethality studies and interspecies uncertainty factors . Validate with in vitro cytotoxicity assays (e.g., Ames test) to confirm mutagenicity thresholds .

Q. What experimental designs evaluate the thermal and hydrolytic stability of propyl esters in polymer matrices?

Methodological Answer: Accelerated aging studies (e.g., 40–70°C, 75% relative humidity) monitor ester degradation via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FT-IR). For polylactic acid (PLA) films plasticized with maleic acid propyl ester, tensile strength and crystallinity changes indicate plasticizer leaching . Include Arrhenius modeling to predict shelf-life under storage conditions.

Q. How can co-elution challenges in chromatographic separation of propyl ester homologs be mitigated?

Methodological Answer: Employ orthogonal separation techniques: reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves 4-hydroxybenzoic acid esters, while GC-MS with polar capillary columns (e.g., DB-WAX) distinguishes fatty acid propyl esters . For complex mixtures, use two-dimensional GC×GC or tandem mass spectrometry (MS/MS) to enhance specificity.

Q. Which statistical methods are optimal for analyzing small-sample datasets in propyl ester bioactivity studies?

Methodological Answer: Fisher’s exact test or non-parametric Mann-Whitney U test are suitable for non-normal distributions. For dose-response modeling, apply probit or logit regression with bootstrapping to estimate confidence intervals. Reference Fisher’s Statistical Methods for Research Workers for rigorous hypothesis testing frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.